molecular formula C10H17AgS B560797 Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate CAS No. 100335-19-1

Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate

Cat. No.: B560797
CAS No.: 100335-19-1
M. Wt: 277.174
InChI Key: LEDXWCVTTAIPGU-UHFFFAOYSA-M
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Description

Silver(1+) 2,6,6-trimethylbicyclo(311)heptane-2-thiolate is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic terpene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate typically involves the reaction of silver nitrate (AgNO3) with 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the thiol group. The general reaction can be represented as follows:

AgNO3+C10H18SC10H18SAg+HNO3\text{AgNO}_3 + \text{C}_{10}\text{H}_{18}\text{S} \rightarrow \text{C}_{10}\text{H}_{18}\text{SAg} + \text{HNO}_3 AgNO3​+C10​H18​S→C10​H18​SAg+HNO3​

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form disulfides.

    Reduction: The silver ion can be reduced to metallic silver.

    Substitution: The thiolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of metallic silver.

    Substitution: Formation of alkylated thiolates.

Scientific Research Applications

Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in developing silver-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as conductive inks and coatings.

Mechanism of Action

The mechanism of action of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate
  • (Trifluoromethylthio) silver (I)

Uniqueness

Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate is unique due to its specific bicyclic structure and the position of the thiolate group. This structural uniqueness can influence its reactivity and applications compared to other silver thiolate compounds.

Properties

CAS No.

100335-19-1

Molecular Formula

C10H17AgS

Molecular Weight

277.174

IUPAC Name

silver;4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate

InChI

InChI=1S/C10H18S.Ag/c1-9(2)7-4-5-10(3,11)8(9)6-7;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1

InChI Key

LEDXWCVTTAIPGU-UHFFFAOYSA-M

SMILES

CC1(C2CCC(C1C2)(C)[S-])C.[Ag+]

Origin of Product

United States

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